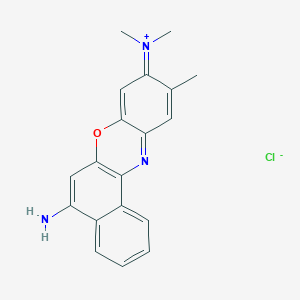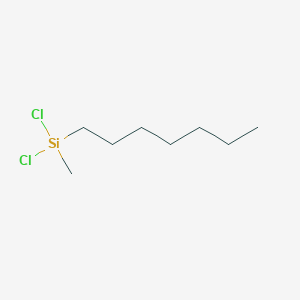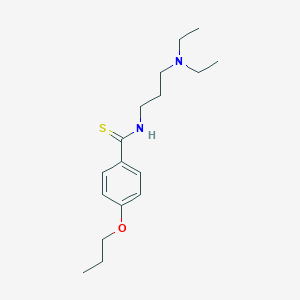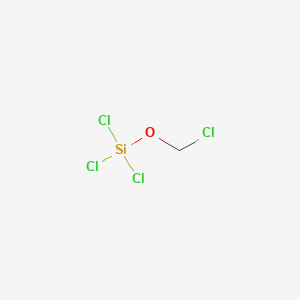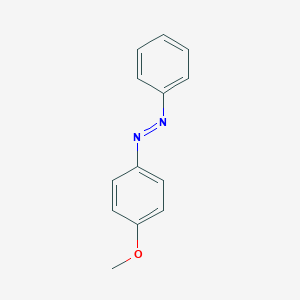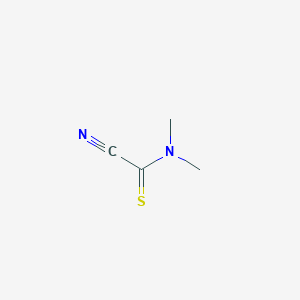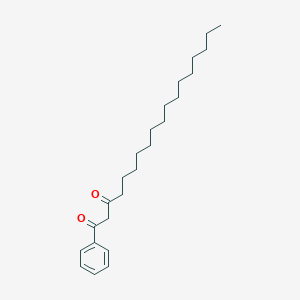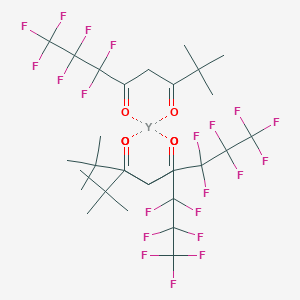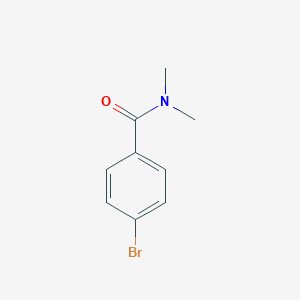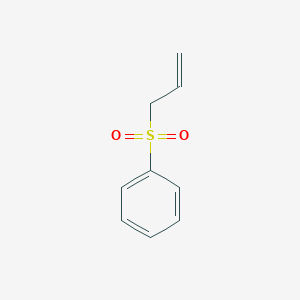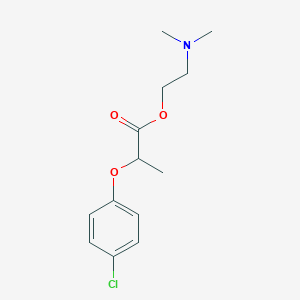
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester, also known as Clofibric acid, is a chemical compound that has been extensively studied in the scientific community. It is a synthetic compound that belongs to the class of fibric acids, which are commonly used as lipid-lowering agents. Clofibric acid has been widely used in scientific research for its ability to modulate various biological processes, and its mechanism of action has been extensively studied.
Mécanisme D'action
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid exerts its biological effects by binding to PPARs, which are nuclear receptors that play a key role in lipid metabolism, inflammation, and cell proliferation. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid binds to PPARs and activates their transcriptional activity, leading to the upregulation of genes involved in lipid metabolism, inflammation, and cell proliferation. This mechanism of action has been extensively studied and is well understood.
Effets Biochimiques Et Physiologiques
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been shown to have a variety of biochemical and physiological effects. It has been shown to lower plasma triglyceride levels and increase plasma high-density lipoprotein (HDL) levels in animal models and humans. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has also been shown to reduce inflammation and cell proliferation in various cell types. These effects are mediated by the activation of PPARs and the upregulation of genes involved in lipid metabolism, inflammation, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of PPARs in lipid metabolism, inflammation, and cell proliferation. It is also relatively inexpensive and easy to synthesize, making it accessible to a wide range of researchers. However, there are some limitations to its use. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been shown to have off-target effects on other nuclear receptors, which can complicate data interpretation. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid. One area of interest is the development of more selective PPAR agonists that do not have off-target effects on other nuclear receptors. Another area of interest is the development of more water-soluble analogs of 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the role of PPARs in lipid metabolism, inflammation, and cell proliferation, and how 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid and other PPAR agonists can be used to modulate these processes.
Méthodes De Synthèse
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid can be synthesized using a variety of methods, including the reaction of p-chlorophenol with chloroacetic acid, followed by esterification with dimethylaminoethanol. Another method involves the reaction of 2-bromo-2-methylpropionic acid with p-chlorophenol, followed by esterification with dimethylaminoethanol. These methods have been extensively studied and optimized for the synthesis of 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid.
Applications De Recherche Scientifique
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been extensively studied for its application in scientific research. It has been shown to modulate various biological processes, including lipid metabolism, inflammation, and cell proliferation. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been used as a tool to study the role of peroxisome proliferator-activated receptors (PPARs) in lipid metabolism. It has also been used to study the effects of PPARs on inflammation and cell proliferation.
Propriétés
Numéro CAS |
15485-48-0 |
|---|---|
Nom du produit |
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester |
Formule moléculaire |
C13H18ClNO3 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C13H18ClNO3/c1-10(13(16)17-9-8-15(2)3)18-12-6-4-11(14)5-7-12/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
WXPANMBBQDIBJJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl |
Synonymes |
2-(p-Chlorophenoxy)propionic acid 2-(dimethylamino)ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



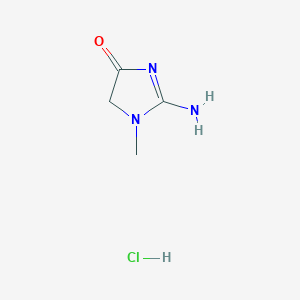
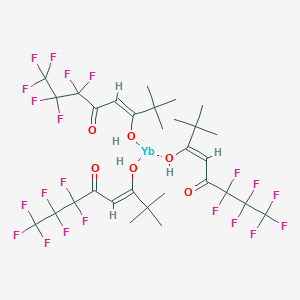
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
